2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound known for its potential therapeutic applications. This compound belongs to the class of benzodiazoles and is characterized by the presence of a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group. It has been studied for its interactions with various biological targets, particularly in the context of neurological and cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a benzodiazole precursor. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.
Coupling with Benzodiazole: The piperazine derivative is then coupled with 1-methyl-1H-1,3-benzodiazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to therapeutic effects. The compound’s binding affinity and selectivity towards these receptors are crucial for its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension and also targets alpha1-adrenergic receptors.
Uniqueness
2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxy-methylbenzenesulfonyl group enhances its binding affinity and selectivity towards certain biological targets, making it a promising candidate for further therapeutic development .
Properties
IUPAC Name |
2-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-8-9-18(27-3)19(14-15)28(25,26)24-12-10-23(11-13-24)20-21-16-6-4-5-7-17(16)22(20)2/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHOHIEOHQUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.